Isoxazole-3-carbaldehyde CAS number and molecular weight
Isoxazole-3-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Isoxazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical and physical properties, provides insights into its synthesis, and explores its potential applications in drug discovery and beyond.
Core Chemical Data
CAS Number: 89180-61-0[1] Molecular Weight: 97.07 g/mol [2]
Isoxazole-3-carbaldehyde, also known as 3-isoxazolecarboxaldehyde, is a colorless liquid at room temperature.[1] Its structure, featuring an isoxazole ring substituted with an aldehyde group, makes it a versatile intermediate for the synthesis of more complex molecules.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C4H3NO2 | [1] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | 0-8 °C | [1] |
Synthesis of Isoxazole-3-carbaldehyde
General Synthetic Workflow
A plausible synthetic route to Isoxazole-3-carbaldehyde involves the reaction of propargyl aldehyde (propynal) with a source of nitrile oxide. The nitrile oxide can be generated in situ from an aldoxime in the presence of an oxidizing agent.
Spectroscopic Data for Isoxazole Derivatives
While specific spectroscopic data for Isoxazole-3-carbaldehyde is not widely published, data for closely related isoxazole derivatives provide valuable reference points for characterization.
1H and 13C NMR Data for Phenyl-Substituted Isoxazoles
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Reference |
| 3,5-diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | [3] |
| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H, ArH), 7.79–7.75 (m, 2H, ArH), 7.50–7.44 (m, 5H, ArH), 6.81 (s, 1H, isoxazole-H) | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 | [3] |
FT-IR and Mass Spectrometry Data for Phenylisoxazole Derivatives
| Compound | FT-IR (ν, cm-1) | ESI-MS (m/z) | Reference |
| 5-(4′-Methoxyphenyl)Isoxazole-3-Carbaldehyde Isonicotinylhydrazone | 3308.24, 3108.83 (N-H), 1669.66 (C=O), 1544.86 (C=N) | 323.113 [M+H]+, 345.097 [M+Na]+ | [4] |
| 3,5-bis(4-nitrophenyl)-4,5-dihydro-1,2-oxazole | 1153 (N-O stretching of isoxazole ring), 3002 (C–H stretching of aromatic ring), 1267 (C–N stretching of isoxazole ring), 1068 (C-O stretching of isoxazole ring) | 313 [M]+ | [5] |
Biological Activity and Signaling Pathways
Direct studies on the specific biological activity and signaling pathway involvement of Isoxazole-3-carbaldehyde are limited in publicly available literature. However, the broader class of isoxazole-containing compounds has been extensively studied and shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[6][7]
Derivatives of isoxazole have been shown to act as inhibitors of various enzymes and modulators of signaling pathways. For instance, certain isoxazole-oxazole hybrids have demonstrated inhibitory activity against TRAF2- and NCK-interacting kinase (TNIK), a component of the Wnt signaling pathway, which is crucial in carcinogenesis.[8]
Illustrative Signaling Pathway: Wnt Pathway Modulation by an Isoxazole Derivative
The following diagram illustrates a simplified representation of the Wnt signaling pathway and a hypothetical point of intervention by an isoxazole-based TNIK inhibitor. This is provided as an example of how isoxazole scaffolds can interact with critical biological pathways.
Applications in Drug Discovery and Materials Science
Isoxazole-3-carbaldehyde serves as a valuable precursor in the synthesis of a variety of bioactive molecules. Its aldehyde functionality allows for diverse chemical transformations, making it a key component in the development of novel therapeutic agents.[1] The isoxazole scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry.
Beyond pharmaceuticals, Isoxazole-3-carbaldehyde is also utilized in materials science for the formulation of specialty polymers and resins, where it can enhance properties such as thermal stability and mechanical strength.[1]
Safety and Handling
Conclusion
Isoxazole-3-carbaldehyde is a versatile and valuable chemical intermediate with significant potential in both pharmaceutical and materials science research. Its unique chemical structure and reactivity provide a foundation for the development of a wide array of functional molecules. Further research into its specific biological activities and reaction pathways will undoubtedly continue to expand its applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. isoxazole-3-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity - ProQuest [proquest.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. ijpca.org [ijpca.org]
- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 8. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
